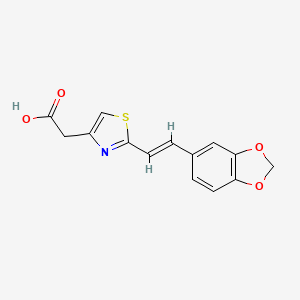
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid is a complex organic compound that features a benzodioxole moiety linked to a thiazole ring via an ethenyl bridge
Preparation Methods
The synthesis of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Ethenyl Bridge Formation: The benzodioxole moiety is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group.
Thiazole Ring Construction: The final step involves the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-halo ketone.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethenyl group to an ethyl group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted thiazole derivatives and modified benzodioxole compounds.
Scientific Research Applications
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to alterations in cellular processes. The benzodioxole moiety is known to interact with proteins and nucleic acids, while the thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar compounds to 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid include:
2-(1,3-Benzodioxol-5-yl)ethanol: This compound shares the benzodioxole moiety but lacks the thiazole ring, resulting in different chemical and biological properties.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar in structure but with a different functional group arrangement, leading to variations in reactivity and applications.
2-[(E)-2-(1,3-Benzodioxol-5-yl)ethenyl]quinoxaline: This compound features a quinoxaline ring instead of a thiazole ring, offering distinct biological activities and chemical behavior.
Properties
CAS No. |
31109-21-4 |
|---|---|
Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
2-[2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)6-10-7-20-13(15-10)4-2-9-1-3-11-12(5-9)19-8-18-11/h1-5,7H,6,8H2,(H,16,17)/b4-2+ |
InChI Key |
HPIRCMVGPMRQSP-DUXPYHPUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC(=CS3)CC(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC(=CS3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















